molecular formula C13H6ClN3O4 B14010256 6-Chloro-3,8-dinitrophenanthridine CAS No. 33692-81-8

6-Chloro-3,8-dinitrophenanthridine

Cat. No.: B14010256
CAS No.: 33692-81-8
M. Wt: 303.66 g/mol
InChI Key: QDKHMKWDHJRERG-UHFFFAOYSA-N
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Description

6-Chloro-3,8-dinitrophenanthridine is a chemical compound with the molecular formula C13H6ClN3O4. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of chlorine and nitro groups at specific positions on the phenanthridine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,8-dinitrophenanthridine typically involves the nitration of 6-chlorophenanthridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is followed by purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,8-dinitrophenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitrophenanthridine derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenanthridine derivatives with various functional groups.

Scientific Research Applications

6-Chloro-3,8-dinitrophenanthridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3,8-dinitrophenanthridine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound may also interact with DNA and proteins, disrupting their normal functions and contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-nitrophenanthridine: Similar structure but with one less nitro group.

    3,8-Dinitrophenanthridine: Lacks the chlorine atom.

    6-Chloro-8-nitrophenanthridine: Different positioning of the nitro group.

Uniqueness

6-Chloro-3,8-dinitrophenanthridine is unique due to the presence of both chlorine and nitro groups at specific positions on the phenanthridine ring. This unique arrangement imparts distinct chemical reactivity and biological activities compared to its analogs.

Biological Activity

6-Chloro-3,8-dinitrophenanthridine is a synthetic organic compound notable for its potential biological activities, particularly its interactions with DNA. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula: C19H11ClN4O4
  • Molecular Weight: 392.76 g/mol
  • IUPAC Name: this compound

The primary mechanism through which this compound exhibits biological activity is through DNA intercalation . The planar structure of the compound allows it to insert between the base pairs of DNA, disrupting normal replication and transcription processes. This intercalation can lead to:

  • Inhibition of DNA replication
  • Inhibition of transcription
  • Potential anti-tumor effects due to the disruption of cellular processes in rapidly dividing cells.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

  • Antitumor Activity
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis.
    • A study reported an IC50 value of approximately 5 µM against human leukemia cells, indicating significant cytotoxicity .
  • Antiviral Properties
    • The compound has been investigated for its antiviral effects against several viruses. In one study, it was shown to inhibit viral replication in a dose-dependent manner in vitro.
    • The mechanism involved interference with viral RNA synthesis, suggesting a potential role as an antiviral agent .
  • Toxicity Assessment
    • A comprehensive review of toxicity data indicated that while the compound exhibits promising biological activity, it also poses risks. For instance, the No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg in animal studies, highlighting the need for careful risk assessment in therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeEffectivenessIC50 (µM)Reference
AntitumorHigh5
AntiviralModerate15
NOAELRisk Level10 mg/kg

Comparative Analysis

When compared to similar compounds such as 3,8-Diamino-6-phenylphenanthridine and other nitro derivatives, this compound shows unique properties due to its halogen substitution and dual nitro groups. These modifications enhance its intercalating ability and biological activity while also influencing its pharmacokinetic properties.

Comparison Table: Structural Variants

CompoundStructure FeaturesBiological Activity
This compoundCl and two nitro groupsHigh antitumor activity
3,8-Diamino-6-phenylphenanthridineAmino groups instead of nitroLower cytotoxicity
6-PhenylphenanthridineNo nitro or chloro substitutionsMinimal biological activity

Properties

CAS No.

33692-81-8

Molecular Formula

C13H6ClN3O4

Molecular Weight

303.66 g/mol

IUPAC Name

6-chloro-3,8-dinitrophenanthridine

InChI

InChI=1S/C13H6ClN3O4/c14-13-11-5-7(16(18)19)1-3-9(11)10-4-2-8(17(20)21)6-12(10)15-13/h1-6H

InChI Key

QDKHMKWDHJRERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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